Propanamide, 3-methoxy-N,N-dimethyl-

Description

Contextualization within Amide Chemistry and Organic Synthesis

Within the broad class of organic compounds, Propanamide, 3-methoxy-N,N-dimethyl- is classified as an amide. Amides are characterized by a carbonyl group (C=O) bonded to a nitrogen atom. This functional group is central to its chemical behavior and applications.

In the realm of organic synthesis, it serves as a versatile intermediate and a specialized solvent. A patented synthetic method highlights its creation through the reaction of 3-methoxypropionic acid and dimethylamine (B145610). google.com This process itself is part of a larger synthetic pathway that can begin with acrylonitrile (B1666552) and methanol (B129727) to produce a precursor, 3-methoxypropionitrile (B90507). google.com

Its utility as a solvent is a significant area of interest, where it is presented as an alternative to other common amide solvents like N-Methylpyrrolidone (NMP), Dimethylformamide (DMF), and 2-Pyrrolidone (2P). specialchem.comkjchemicals.co.jp It is capable of dissolving a wide range of substances, including polymers with poor solubility such as polyimide (PI) and polyamide-imide (PAI). kjchemicals.co.jp This property makes it valuable in the manufacturing of products like inkjet printer inks, coatings, adhesives, and cleaners. kjchemicals.co.jp

Role as a Tertiary Amide Derivative with Specific Functional Groups

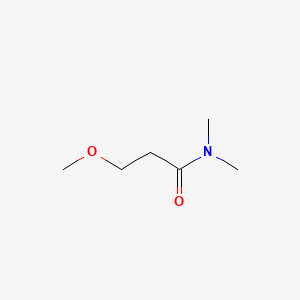

The molecular structure of Propanamide, 3-methoxy-N,N-dimethyl- is key to its specific properties. The "propanamide" core indicates a three-carbon acyl group. The designation "N,N-dimethyl" signifies that the amide nitrogen is bonded to two methyl groups, making it a tertiary amide. A key feature of tertiary amides is the absence of a hydrogen atom on the nitrogen, which means it cannot act as a hydrogen bond donor. This influences its physical properties, such as boiling point and solvent characteristics.

Furthermore, the molecule contains a methoxy (B1213986) group (-OCH3) at the third carbon position (the β-carbon relative to the carbonyl group). The presence and position of the ether linkage and the tertiary amine functionality contribute to its polarity, stability, and solvent capabilities. Its structural features are foundational to its interactions with other molecules and its performance in various chemical processes.

Synonyms and Commercial Designations in Academic Literature

In scientific and commercial contexts, Propanamide, 3-methoxy-N,N-dimethyl- is known by several names. The systematic IUPAC name is 3-methoxy-N,N-dimethylpropanamide. nih.gov However, a variety of synonyms are frequently encountered in literature and on chemical supplier databases. These alternative names are crucial for researchers to identify the compound across different sources.

| Type | Name |

| Systematic Name | Propanamide, 3-methoxy-N,N-dimethyl- nih.gov |

| Common Synonym | 3-Methoxy-N,N-dimethylpropionamide nih.govcymitquimica.comchemicalbook.com |

| Common Synonym | N,N-Dimethyl-3-methoxypropionamide cymitquimica.comchemicalbook.com |

| Common Synonym | beta-Methoxy-N,N-dimethylpropionamide cymitquimica.comchemicalbook.com |

| EINECS Number | 258-420-7 nih.govcymitquimica.comsielc.com |

| Commercial Designation | Equamide M 100 cymitquimica.com |

| Commercial Designation | Kjcmpa cymitquimica.com |

| Commercial Designation | KJCMPA-100 specialchem.comkjchemicals.co.jp |

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxy-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7(2)6(8)4-5-9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVMWHCOFMFPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068836 | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53185-52-7 | |

| Record name | 3-Methoxy-N,N-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53185-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053185527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3-methoxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-N,N-dimethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies for Propanamide, 3 Methoxy N,n Dimethyl

Established Synthetic Routes and Reaction Mechanisms

The synthesis of Propanamide, 3-methoxy-N,N-dimethyl- can be achieved through various chemical pathways. The following sections describe the most prominent and well-documented of these methods.

Multi-step Synthesis from Acrylonitrile (B1666552)

A widely utilized and cost-effective method for synthesizing Propanamide, 3-methoxy-N,N-dimethyl- begins with acrylonitrile as the starting material. nih.gov This process involves a three-step reaction sequence, which is detailed below.

The initial step is the formation of 3-methoxypropionitrile (B90507). This is achieved through the reaction of acrylonitrile with absolute methanol (B129727). nih.gov The reaction is facilitated by the presence of a metal alkoxide catalyst. nih.gov Strong bases like sodium hydroxide (B78521), potassium hydroxide, or sodium methylate are also known to catalyze this type of cyanoethylation reaction. google.com The process can be conducted with a molar ratio of acrylonitrile to methanol ranging from 1:0.1 to 1:1.3, at temperatures between 20°C and 200°C, with a preferred range of 40°C to 70°C. google.com While the reaction can proceed without a solvent, solvents such as tetrahydrofuran, benzene, or dioxane may be used. google.com

Reaction Parameters for 3-Methoxypropionitrile Synthesis

| Parameter | Value/Condition |

| Reactants | Acrylonitrile, Absolute Methanol |

| Catalyst | Metal Alkoxide |

| Temperature | 40°C - 70°C (preferred) |

| Solvent | Optional (e.g., Tetrahydrofuran, Benzene, Dioxane) |

The second step involves the hydrolysis of the 3-methoxypropionitrile intermediate. This is accomplished by adding an acidic catalyst and water to the 3-methoxypropionitrile and heating the mixture. nih.gov The hydrolysis reaction converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding 3-methoxypropionic acid. nih.gov The resulting acid can then be isolated through filtration. nih.gov

Hydrolysis Reaction Conditions

| Parameter | Condition |

| Reactant | 3-Methoxypropionitrile |

| Reagents | Acidic Catalyst, Water |

| Process | Heating |

| Product | 3-Methoxypropionic Acid |

The final step is the amidation of 3-methoxypropionic acid to form the target compound, Propanamide, 3-methoxy-N,N-dimethyl-. This is an acid-base reaction followed by dehydration. nih.gov 3-Methoxypropionic acid and dimethylamine (B145610) are placed in a closed reactor and heated. nih.gov This condensation reaction proceeds with the elimination of water, which is typically removed to drive the reaction to completion. wikipedia.org The reaction under high temperature in a closed reactor is efficient, leading to a high yield and purity of the final product. nih.gov

Amidation Reaction Summary

| Parameter | Condition |

| Reactants | 3-Methoxypropionic Acid, Dimethylamine |

| Reactor Type | Closed |

| Process | Heating, Dehydration |

| Product | Propanamide, 3-methoxy-N,N-dimethyl- |

Synthesis from N,N-Dimethylformamide and Ethylene (B1197577) Glycol via Lewis Acid Catalysis

Detailed research findings for a direct synthetic route to Propanamide, 3-methoxy-N,N-dimethyl- starting from N,N-dimethylformamide (DMF) and ethylene glycol with Lewis acid catalysis are not extensively documented in publicly available literature. While DMF is a versatile reagent capable of participating in various chemical transformations, including acting as a source for dimethylamino groups, and ethylene glycol can undergo reactions such as oxidation or polymerization, the specific pathway outlined below is not a commonly cited method. rsc.orgmdpi.com

The specified intermediate for this pathway is N,N-Dimethyl-3-hydroxy-propionamide. A literature search did not yield an established method for the synthesis of this specific compound through the direct alkylation of N,N-dimethylformamide with ethylene glycol under Lewis acid catalysis. Alternative syntheses for similar hydroxy amides typically involve different precursors and reaction types.

Methoxy (B1213986) Reaction with Methanol

The reaction sequence is as follows:

Synthesis of 3-methoxypropionitrile : Acrylonitrile, absolute methanol, and a metal alkoxide catalyst are reacted. Unreacted methanol is recycled. google.com

Synthesis of 3-methoxypropionic acid : The 3-methoxypropionitrile from the first step is subjected to hydrolysis with an acidic catalyst and water under heat. google.com

Synthesis of Propanamide, 3-methoxy-N,N-dimethyl- : The resulting 3-methoxypropionic acid is reacted with dimethylamine at an elevated temperature in a closed reactor. google.com

Boron-Mediated Synthetic Routes for Analogues

While direct boron-mediated synthesis for Propanamide, 3-methoxy-N,N-dimethyl- is not prominently documented, boron-based reagents play a crucial role in the synthesis of related analogues, specifically in the reduction of amides to amines. nih.gov Frustrated Lewis Pair (FLP) catalysis, which can utilize boranes as the Lewis acid component, is effective for the hydrogenation of amides. nih.gov In one study, the challenge of hydrogenating secondary amides was overcome by converting the amide into an imidoyl chloride intermediate, which was then hydrogenated using an FLP catalyst. nih.gov The choice of the boron-based Lewis acid was critical; weaker Lewis acids provided the desired amine product in moderate yields, whereas stronger Lewis acids resulted in no conversion due to catalyst inhibition. nih.gov This highlights the potential of boron-mediated routes for creating amine analogues from amide precursors.

Comparison of Synthetic Yields and Purity Across Methodologies

The synthetic method starting from acrylonitrile is reported to produce Propanamide, 3-methoxy-N,N-dimethyl- with very high purity. google.com Gas chromatographic analysis of a sample synthesized via this route demonstrated a purity of 99.9612%. google.com This method is highlighted for its high product yield and purity. google.com Commercially available Propanamide, 3-methoxy-N,N-dimethyl- is typically offered at purities of 98% or greater. tcichemicals.comsigmaaldrich.comlabproinc.com

| Method/Source | Reported Purity | Reference |

|---|---|---|

| Patented Synthesis from Acrylonitrile | 99.9612% | google.com |

| Commercial Product (TCI America) | >98.0% (GC) | tcichemicals.com |

| Commercial Product (Sigma-Aldrich) | 98% | sigmaaldrich.com |

| Commercial Product (Lab Pro Inc) | Min. 98.0 (GC) | labproinc.com |

Catalytic Approaches in Propanamide, 3-methoxy-N,N-dimethyl- Synthesis

Role of Lewis Acid Catalysts

Lewis acids are employed in various stages of amide synthesis and modification. In the synthesis of Propanamide, 3-methoxy-N,N-dimethyl- from acrylonitrile, an acidic catalyst is used for the hydrolysis of the 3-methoxypropionitrile intermediate to 3-methoxypropionic acid. google.com The patent suggests that this catalyst can be one or more of concentrated sulfuric acid, hydrochloric acid, nitric acid, or phosphoric acid. google.com

In related syntheses, boron-based Lewis acids are integral to the FLP-catalyzed hydrogenation of amides. nih.gov The Lewis acid activates the substrate for reduction. However, the strength of the Lewis acid must be carefully selected, as overly strong acids can inhibit the catalyst. nih.gov

Application of Metal Alkoxide Catalysts

Metal alkoxide catalysts are explicitly used in the first step of the synthesis of Propanamide, 3-methoxy-N,N-dimethyl-, which involves the reaction of acrylonitrile and methanol. google.com The patent specifies that the metal alkoxide can be one or more from a group including sodium methoxide, potassium methoxide, and magnesium methoxide, among others. google.com The molar ratio of acrylonitrile to methanol to metal alkoxide is a critical parameter, with a suggested ratio of 1:(1-50):(0.001-0.05) to balance reaction rate and minimize side reactions. google.com Metal alkoxides are known to be excellent precursors for producing metal oxides and are effective catalysts in various organic reactions, including polymerizations and alcoholysis. nih.goviaea.org

Hydrogenation Catalysis in Related Amide Syntheses

The catalytic hydrogenation of amides to amines is a significant related transformation, valued for its atom economy as water is the only stoichiometric byproduct. u-tokyo.ac.jp This reduction is challenging due to the high stability of the amide bond, which arises from resonance. u-tokyo.ac.jp Historically, this required stoichiometric amounts of strong reducing agents like lithium aluminum hydride. u-tokyo.ac.jp However, advances in catalysis have enabled the use of molecular hydrogen. rsc.org

Heterogeneous catalysis is a promising approach for this conversion due to its environmental and economic benefits. rsc.org Both homogeneous and heterogeneous catalysts have been developed for the hydrogenation of various amides. rsc.orgresearchgate.net For instance, metal-free hydrogenation of secondary amides has been achieved through a dual catalytic system where the amide is first converted to an imidoyl chloride and then hydrogenated via FLP catalysis. nih.gov This method shows high functional group tolerance and provides secondary amines in high yields under mild conditions. nih.gov

Industrial-Scale Production and Process Optimization

The transition from laboratory-scale synthesis to industrial-scale production necessitates careful optimization of reaction parameters to maximize yield, purity, and cost-effectiveness. For the synthesis of Propanamide, 3-methoxy-N,N-dimethyl- from 3-methoxypropionic acid and dimethylamine, key parameters have been identified and optimized.

| Parameter | Studied Range | Optimal Range | Preferred Value | Impact on Yield |

|---|---|---|---|---|

| Temperature (°C) | - | 80-150 | 90-110 | Temperatures below 80°C or above 150°C significantly decrease the yield of the final product. |

| Pressure (MPa) in a closed reactor | - | 0.1-10.0 | 0.5-2.0 | Higher yields are observed within this pressure range. |

The optimization of these parameters is crucial for achieving high product yield and purity in a closed reactor system, which facilitates the dehydration step of the reaction. This approach avoids the need for polyalcohol solvents and base catalysts, simplifying the reaction process and making it more amenable to industrial application. google.com

Purification Techniques and Strategies

The purification of Propanamide, 3-methoxy-N,N-dimethyl- is a critical step to ensure the final product meets the required specifications for its intended applications. While specific industrial-scale purification data for this exact compound is limited, general principles for purifying similar N,N-dimethylamides can be applied.

Fractional distillation is a common method for purifying liquid organic compounds. For instance, a method for purifying N,N-dimethylacetamide (DMAc) from an aqueous solution containing acetic acid involves a two-column fractional distillation process. This technique effectively separates the desired amide from impurities based on differences in their boiling points. google.com

Another relevant purification strategy involves catalytic decomposition of acidic impurities. In the case of N,N-dimethylformamide (DMF) containing formic acid, a supported metal catalyst is used to convert the formic acid into carbon dioxide and hydrogen, thus purifying the DMF without introducing new impurities. google.com

For Propanamide, 3-methoxy-N,N-dimethyl-, the initial purification step mentioned in the synthesis patent is filtration. google.com Following filtration, more rigorous purification techniques such as fractional distillation under reduced pressure would likely be employed to achieve high purity, separating the product from any remaining starting materials, by-products, or solvents. The choice of purification strategy would depend on the nature and quantity of the impurities present in the crude product.

Chemical Reactivity and Reaction Pathways of Propanamide, 3 Methoxy N,n Dimethyl

General Reaction Types Exhibited by Tertiary Amides

Tertiary amides, such as Propanamide, 3-methoxy-N,N-dimethyl-, are generally less reactive than their primary and secondary counterparts due to increased steric hindrance and the lack of an N-H bond for protonation or deprotonation. Nevertheless, they participate in several key chemical transformations.

Hydrolysis Reactions

The hydrolysis of amides to yield carboxylic acids and amines is a fundamental reaction, though it is notably difficult for tertiary amides, often requiring harsh conditions like strong acids or bases and elevated temperatures. arkat-usa.orglibretexts.org The reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide. libretexts.org

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.org This is followed by the formation of a tetrahedral intermediate and subsequent elimination of the amine. libretexts.org In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon, and the resulting tetrahedral intermediate collapses to form a carboxylate salt and an amine. libretexts.org

While specific studies on the hydrolysis of Propanamide, 3-methoxy-N,N-dimethyl- are not prevalent in the provided search results, the general principles of tertiary amide hydrolysis apply. The reaction would yield 3-methoxypropanoic acid and dimethylamine (B145610).

Table 1: General Conditions for Tertiary Amide Hydrolysis

| Condition | Reagents | Products |

| Acidic | Dilute acid (e.g., HCl), Heat | Carboxylic acid, Ammonium (B1175870) salt |

| Alkaline | Sodium hydroxide solution, Heat | Carboxylate salt, Amine |

This table is based on general principles of amide hydrolysis. libretexts.orgchemguide.co.uk

Amination Reactions

Amination of amides, more accurately termed transamidation, involves the exchange of the amine moiety of the amide with another amine. This reaction is challenging for unactivated tertiary amides but can be achieved under specific catalytic conditions. organic-chemistry.org Metal-free methods, for instance, can facilitate the transamidation of tertiary amides with primary amines at room temperature. organic-chemistry.org The reaction of N,N-dimethylamides with amines can be catalyzed by various agents to yield new amide products. organic-chemistry.org

For Propanamide, 3-methoxy-N,N-dimethyl-, a transamidation reaction with a primary amine (R-NH2) would result in the formation of a new secondary amide (3-methoxy-N-R-propanamide) and dimethylamine.

Oxidation and Reduction Pathways

Oxidation: The oxidation of tertiary amides is not a commonly encountered transformation. However, the tertiary amine moiety within the broader class of N,N-dimethylamides can undergo oxidation. For instance, tertiary amines can be oxidized to their corresponding N-oxides. nih.gov Visible-light-induced aerobic α-oxidation of tertiary amines can lead to the formation of amides. rsc.org Electrochemical oxidation can also be employed to cleave the C-N bond of tertiary amines in transamidation reactions. tandfonline.com

Reduction: The reduction of tertiary amides is a well-established transformation that can lead to different products depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH4) are commonly used to reduce tertiary amides to the corresponding tertiary amines. orgoreview.com In this case, the carbonyl group is completely reduced to a methylene (B1212753) group (-CH2-). orgoreview.com The reduction of Propanamide, 3-methoxy-N,N-dimethyl- with LiAlH4 would yield 3-methoxy-N,N-dimethylpropan-1-amine. Other reagents like dialkylboranes (e.g., 9-BBN) and aminoborohydrides can also be used for this transformation. acs.org A variety of metal-catalyzed hydrosilylation methods have also been developed for the reduction of tertiary amides to amines. acs.orgorganic-chemistry.org

Reduction to Aldehydes: Under carefully controlled conditions, tertiary amides can be partially reduced to aldehydes. For example, the use of sterically hindered reducing agents like disiamylborane (B86530) can afford aldehydes from tertiary amides. acs.org

Reduction to Alcohols: Some methods allow for the reduction of tertiary amides directly to alcohols through C-N bond cleavage. For example, using SmI2/amine/H2O has been shown to be highly chemoselective for this transformation. nih.gov

Table 2: Reduction Products of Tertiary Amides

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH4) | Tertiary Amine |

| Disiamylborane | Aldehyde |

| SmI2/amine/H2O | Alcohol |

This table summarizes findings from various studies on amide reduction. orgoreview.comacs.orgnih.gov

Nucleophilic Substitution Reactions

The amide group itself is generally a poor leaving group, making direct nucleophilic substitution at the carbonyl carbon difficult without prior activation. libretexts.org Tertiary amides are less reactive towards nucleophilic substitution compared to primary and secondary amides due to steric hindrance. tutorchase.com However, reactions can be facilitated under forcing conditions or with highly reactive nucleophiles. tutorchase.com

Specific Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH3) in Propanamide, 3-methoxy-N,N-dimethyl- is an ether functionality. Ethers are generally quite stable and unreactive. However, they can undergo cleavage under harsh conditions, typically with strong acids like hydrogen halides (e.g., HBr or HI). youtube.com

The reaction of an ether with a hydrogen halide involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on one of the adjacent carbon atoms, leading to an alcohol and an alkyl halide. youtube.com In the case of Propanamide, 3-methoxy-N,N-dimethyl-, reaction with a strong acid like HI would likely lead to the cleavage of the methyl-oxygen bond to form 3-hydroxy-N,N-dimethylpropanamide and methyl iodide, as the methyl carbon is less sterically hindered for nucleophilic attack.

Reactions Involving the Dimethylamino Moiety

The N,N-dimethylamino group is a tertiary amine functionality integrated into the amide structure. While the reactivity of the amide nitrogen is influenced by the adjacent carbonyl group, certain reactions characteristic of tertiary amines can still be observed.

N-Oxide Formation: As mentioned in section 3.1.3, the nitrogen atom of the dimethylamino group can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide. nih.gov

Quaternization: Tertiary amines can react with alkyl halides to form quaternary ammonium salts in a reaction known as the Menshutkin reaction. wikipedia.org However, for an amide, the delocalization of the nitrogen lone pair into the carbonyl group significantly reduces its nucleophilicity, making this reaction less favorable compared to a simple tertiary amine.

Elimination Reactions: In some contexts, the dimethylamino group can act as a leaving group, particularly in elimination reactions or nucleophilic substitution reactions where the nitrogen is activated. rsc.org

Participation in Proton Transfer Reactions

Proton transfer reactions are fundamental to understanding the basicity of a molecule. The proton affinity (PA) is a measure of a species' basicity in the gas phase, defined as the negative of the enthalpy change for the reaction with a proton. wikipedia.org For amides, protonation predominantly occurs at the carbonyl oxygen rather than the nitrogen atom. This is because the nitrogen lone pair is delocalized through resonance with the carbonyl group, making it less available. Protonation at the oxygen allows the positive charge to be resonance-stabilized.

While the specific proton affinity of Propanamide, 3-methoxy-N,N-dimethyl- has not been reported, data for the closely related compound N,N-dimethylacetamide (DMAc) provides a reliable estimate. The gas-phase basicity and proton affinity of DMAc are well-documented.

| Compound | Proton Affinity (kJ/mol) | Gas Basicity (kJ/mol) | Source |

| N,N-Dimethylacetamide (DMAc) | 895.8 | 864.8 | nist.gov |

| Dimethylamine | 929.5 | 899.4 | nist.gov |

As shown in the table, the proton affinity of DMAc is significant, though lower than that of dimethylamine, reflecting the reduced basicity of the amide nitrogen compared to an amine. nist.gov The presence of the 3-methoxy group in Propanamide, 3-methoxy-N,N-dimethyl- is expected to have a minor electronic influence on the distant carbonyl group, suggesting its proton affinity would be very similar to that of DMAc. These reactions are crucial in acid-catalyzed processes, such as hydrolysis, where protonation of the carbonyl oxygen activates the carbonyl carbon toward nucleophilic attack. wikipedia.org

Role as a Nucleophile in Biochemical Reactions

Amides are generally considered poor nucleophiles in standard organic reactions. The resonance delocalization of the nitrogen lone pair across the O=C-N system significantly reduces its availability to attack an electrophile. acs.orgreddit.com This inherent lack of reactivity is a key feature of the peptide bonds that form the backbone of proteins, contributing to their stability. libretexts.org

However, in a biochemical context, enzymatic systems can activate amides to participate in nucleophilic substitution reactions. A common biological activation strategy involves the phosphorylation of the amide's carbonyl oxygen by adenosine (B11128) triphosphate (ATP). This converts the carbonyl oxygen into a good leaving group (acyl phosphate (B84403) intermediate), rendering the carbonyl carbon susceptible to nucleophilic attack. libretexts.org An incoming nucleophile, such as an amine, can then attack the activated carbonyl center, leading to the expulsion of the acyl phosphate group and the formation of a new bond, as seen in the formation of amidinium ions. libretexts.org

Although Propanamide, 3-methoxy-N,N-dimethyl- is not a natural biological molecule, its amide functionality means that if it were present in a biological system with appropriate enzymes, it could theoretically be activated in a similar manner. Its role as a nucleophile would be contingent on this enzymatic activation to overcome its natural electronic stability.

Degradation Pathways and Stability Studies

The stability of amides is a critical factor in their application, particularly when used as solvents or in industrial processes under harsh conditions. Studies on N,N-dialkylamides reveal that they can undergo thermal degradation, especially at elevated temperatures.

A detailed investigation into the thermal degradation of various N,N-dialkylamides at 215°C found that the reaction pathways are complex and heavily influenced by the presence of oxygen. iaea.org Under an ambient air atmosphere, the degradation was found to follow second-order kinetics. The primary degradation products identified for several N,N-dialkylamides are summarized below.

| Initial Amide | Major Degradation Products | Atmosphere |

| N,N-diethylpropionamide | Acids, Ketones, Imides, Secondary Amides | Air/Oxygen |

| N,N-diisopropy-lacetamide | Acids, Ketones, Imides, Secondary Amides | Air/Oxygen |

| N,N-diethyldodecanamide | Acids, Ketones, Imides, Secondary Amides | Air/Oxygen |

Data sourced from a study on N,N-dialkyl-amides thermal degradation. iaea.org

Based on these analogous compounds, the degradation of Propanamide, 3-methoxy-N,N-dimethyl- would be expected to produce 3-methoxypropionic acid, along with other smaller aldehydes, ketones, and secondary or primary amides resulting from N-dealkylation and subsequent reactions. nih.gov

Influence of Light and Heat on Compound Degradation

Heat: As established, heat is a significant factor in the degradation of N,N-dialkylamides. The study by Dagnac et al. showed that under a pure oxygen atmosphere at 215°C, the degradation is much faster, with residual amide yields dropping to around 20% after just one hour, compared to 60-70% in ambient air. iaea.org This points to a thermal oxidation mechanism as the dominant degradation pathway in the presence of oxygen. Some amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), are known to react exothermically and dangerously with strong bases like sodium hydride, especially with heating, leading to runaway reactions. youtube.com

Light: Photodegradation is another important pathway for the breakdown of amides, particularly in the presence of UV radiation. The mechanism for the photoöxidation of amides generally involves radical intermediates. acs.org For aliphatic amides, a common pathway is the photochemical cleavage of the C-N bond to generate radical species. nih.gov Another proposed initiation step is the abstraction of a hydrogen atom from the carbon alpha to the nitrogen, which can then react with oxygen and propagate a chain reaction. nih.gov Therefore, prolonged exposure of Propanamide, 3-methoxy-N,N-dimethyl- to sunlight or other UV sources would likely lead to its gradual breakdown through radical-mediated pathways.

Formation of Carbon-Nitrogen Bonds in Related Amide Chemistry

The primary method for forming the carbon-nitrogen bond in an amide like Propanamide, 3-methoxy-N,N-dimethyl- is the condensation reaction between a carboxylic acid and an amine. libretexts.org In this case, the reactants would be 3-methoxypropionic acid and dimethylamine.

The mechanism proceeds via the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the carboxylic acid. quimicaorganica.org This reaction is typically performed under heating. At room temperature, the acid-base reaction to form a carboxylate-ammonium salt is dominant. Heating is required to drive off a molecule of water and shift the equilibrium toward the formation of the thermodynamically stable amide bond. quimicaorganica.orgmasterorganicchemistry.com

General Mechanism for Amide Formation:

Nucleophilic Attack: The nitrogen of the amine attacks the carbonyl carbon of the carboxylic acid.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a tetrahedral intermediate.

Dehydration: The hydroxyl group is eliminated as water, reforming the carbonyl double bond and yielding the final amide product. quimicaorganica.org

This fundamental reaction is one of the most important in organic and medicinal chemistry, forming the basis for the synthesis of countless pharmaceuticals and polymers like nylon. libretexts.orgnih.gov

Radical Condensation Reactions Involving Propanamide Derivatives

While "radical condensation" is not a standard classification, it can describe multi-step reactions where radical intermediates are formed and subsequently combine or "condense" with other molecules to build a more complex structure. Amides and their derivatives can participate in such transformations, often facilitated by photoredox catalysis. nih.gov

One relevant pathway involves the generation of an alkylamino radical through the photolysis of an N-alkyl amide. rsc.org These dialkylamino radicals are generally poor at abstracting hydrogen atoms but can participate in other reactions.

More complex synthetic strategies unite amide synthesis and functionalization in a single pot. For example, a three-component reaction has been developed to synthesize 2-amidopyridines from a carboxylic acid, an amine, and a pyridine (B92270) N-oxide. nih.gov This process involves an initial amide condensation, followed by a catalytic cycle that activates the amide for coupling with the pyridine derivative. While not strictly a radical condensation, it showcases the principle of forming an amide and then using it in a subsequent condensation-like step.

In reactions more clearly involving radicals, an acyl radical can be generated (e.g., from an aldehyde or aryl iodide) and then "condensed" with an amine nucleophile to form the amide bond. nih.gov This approach, often mediated by visible light, provides an alternative to traditional thermal condensation.

Applications of Propanamide, 3 Methoxy N,n Dimethyl in Chemical Science and Industry

Solvent Applications in Chemical Processes

The primary application of Propanamide, 3-methoxy-N,N-dimethyl- is as a high-performance polar aprotic solvent. Its molecular structure, combining both amide and ether functionalities, grants it a favorable combination of high solvency, stability, and a more desirable safety profile compared to many traditional solvents.

Table 1: Physical and Chemical Properties of Propanamide, 3-methoxy-N,N-dimethyl-

| Property | Value | Source |

|---|---|---|

| CAS Number | 53185-52-7 | kjchemicals.co.jpnih.gov |

| Molecular Formula | C₆H₁₃NO₂ | kjchemicals.co.jpnih.gov |

| Molecular Weight | 131.17 g/mol | kjchemicals.co.jp |

| Appearance | Colorless Liquid | kjchemicals.co.jp |

| Boiling Point | 215°C (at 98.3 kPa) | kjchemicals.co.jp |

| Freezing Point | < -80°C | kjchemicals.co.jp |

| Flash Point | 99°C (Closed-cup) | kjchemicals.co.jp |

| Gravity | 0.994 | kjchemicals.co.jp |

Use as a Solvent for Polymerization of Various Polymers (PA, PI, PAI, PU, PUD)

Propanamide, 3-methoxy-N,N-dimethyl- exhibits exceptional dissolving power for a range of high-performance polymers that are often difficult to solubilize. kjchemicals.co.jp This makes it a valuable solvent for the synthesis and processing of materials widely used in electronics, automotive, and aerospace industries. specialistprinting.com Its efficacy has been specifically noted for the polymerization of several key polymers:

Polyamide (PA): Commonly known as nylon, these polymers require strong solvents for their synthesis and spinning processes.

Polyimide (PI): These are high-temperature resistant polymers used in applications like flexible electronics and insulation. specialistprinting.com

Polyamide-imide (PAI): These polymers combine the properties of polyamides and polyimides and are known for their thermal stability and mechanical strength. kjchemicals.co.jpspecialistprinting.com Propanamide, 3-methoxy-N,N-dimethyl- is not only suitable for dissolving PAI but can also be used as a co-solvent during its polymerization. google.com

Polyurethane (PU) and Polyurethane Dispersion (PUD): This versatile class of polymers is used in foams, coatings, and adhesives, and their production can be facilitated by the use of this solvent. kjchemicals.co.jp

The high solvency for these poorly-soluble polymers is a key characteristic that drives its adoption in advanced material manufacturing. kjchemicals.co.jp

A major driver for the adoption of Propanamide, 3-methoxy-N,N-dimethyl- is its role as a safer, more environmentally benign alternative to traditional polar aprotic solvents. kjchemicals.co.jp Solvents like N-Methylpyrrolidone (NMP), N,N-Dimethylformamide (DMF), and 2-Pyrrolidone (2P) have come under regulatory scrutiny due to concerns about their reproductive toxicity. specialistprinting.com

Propanamide, 3-methoxy-N,N-dimethyl- serves as an effective replacement because its solvent properties, particularly its Hansen solubility parameters, are very close to those of NMP and DMF. specialistprinting.com This allows it to be substituted into existing processes, such as the manufacturing of PAI and PI resins, without significant changes to the production methodology. specialistprinting.comgoogle.com Its lower toxicity profile makes it a prime candidate for industries seeking to reduce their reliance on substances classified as carcinogenic, mutagenic, or reprotoxic (CMR). kjchemicals.co.jpgoogle.com

Table 2: Comparison of Hansen Solubility Parameters

| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Source |

|---|---|---|---|---|

| Propanamide, 3-methoxy-N,N-dimethyl- | 16.5 | 11.5 | 8.5 | specialistprinting.com |

| N-Methylpyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | specialistprinting.com |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | specialistprinting.com |

Characteristics as a Highly-Amphiphilic Amide Solvent

The chemical structure of Propanamide, 3-methoxy-N,N-dimethyl- features both a hydrophilic amide group and a more hydrophobic ether-alkyl group. This dual nature makes it a highly-amphiphilic (or amphipathic) solvent. kjchemicals.co.jpspecialistprinting.com

This amphiphilic character allows it to dissolve a wide variety of substances with differing polarities, from organic polymers to inorganic salts. kjchemicals.co.jp A practical benefit of this property is its excellent wettability on various substrates. For example, it exhibits a low contact angle, which can enhance the stability of printing machinery and improve printability on substrates like polycarbonate (PC) and polyvinyl chloride (PVC) when used in inkjet ink formulations. specialistprinting.com

Propanamide, 3-methoxy-N,N-dimethyl- aligns with several principles of green chemistry, primarily due to its reduced hazard profile compared to incumbent solvents. A key finding is that the compound does not exhibit the reproductive toxicity that has led to restrictions on NMP and DMF. kjchemicals.co.jpspecialistprinting.com

Its use in the development of CMR-free solvent systems is a significant step towards safer chemical manufacturing. google.com The broader legislative push to limit harmful organic solvents in industrial processes has spurred research and development into greener alternatives like Propanamide, 3-methoxy-N,N-dimethyl-. researchgate.net Its low toxicity profile is a critical asset in formulating products for industries such as electronics, pharmaceuticals, and agricultural chemicals.

The utility of Propanamide, 3-methoxy-N,N-dimethyl- extends to its use as a component in mixed solvent systems. Its miscibility and effectiveness as a co-solvent allow for the fine-tuning of solvent properties for specific applications.

A notable example is its use in a binary solvent system with N-formylmorpholine (NFM) for the production of polyamide-imide (PAI) resins. google.com In this process, Propanamide, 3-methoxy-N,N-dimethyl- (referred to as MDP in the patent literature) is used as a co-solvent during polymerization and as a diluent after polymerization. google.com Research has demonstrated the successful synthesis of PAI in various NFM:MDP solvent ratios, including 70:30, 30:70, and 10:90, showcasing its versatility in creating customized solvent blends for high-performance polymer synthesis. google.com

Intermediate in Organic Synthesis

Beyond its primary role as a solvent, Propanamide, 3-methoxy-N,N-dimethyl- is relevant to the field of organic synthesis. It is classified among carbonyl compounds and amides, which are fundamental building blocks in chemistry. tcichemicals.com The compound itself can be synthesized through a multi-step process, highlighting several key organic transformations. One synthetic route starts with inexpensive acrylonitrile (B1666552), which is reacted with methanol (B129727) to form 3-methoxypropionitrile (B90507). google.com This intermediate is then hydrolyzed to produce 3-methoxypropionic acid, which subsequently reacts with dimethylamine (B145610) in a closed reactor to yield the final Propanamide, 3-methoxy-N,N-dimethyl- product. google.com

While it is highly valued as a final product (a solvent), it is also noted for its utility in the synthesis of other chemical compounds through reactions such as amination and hydrolysis. Its structural features make it a participant in various metabolic and biochemical pathways, where it can interact with enzymes and other biomolecules.

Synthesis of Pharmaceuticals and Agrochemicals

Propanamide, 3-methoxy-N,N-dimethyl- serves as a key component in the pharmaceutical and agrochemical sectors, primarily valued as a safer solvent alternative to traditional options like N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF). kjchemicals.co.jpspecialchem.com Its high solubility, low toxicity profile, and high safety have made it a proposed replacement for these conventional solvents, which face increasing regulatory scrutiny. kjchemicals.co.jp The compound's utility as a solvent in various chemical processes is a significant aspect of its application in these industries.

Table 1: Comparison of Solvents

| Property | Propanamide, 3-methoxy-N,N-dimethyl- | N-Methyl-2-pyrrolidone (NMP) | N,N-dimethylformamide (DMF) |

| Reproductive Toxicity | Does not show reproductive toxicity (OECD 414 study) kjchemicals.co.jp | Suspected of damaging the unborn child | Suspected of damaging the unborn child |

| Boiling Point | 215°C kjchemicals.co.jp | 202°C | 153°C |

| Flash Point (Closed-cup) | 99°C kjchemicals.co.jp | 91°C | 58°C |

| Key Applications | Solvent for polymers, inks, coatings, cleaners kjchemicals.co.jp | Solvent in petrochemistry, polymers, pharmaceuticals | Common solvent for chemical reactions |

Synthesis of Other Chemical Compounds (e.g., β-methoxy amides)

The reactivity of Propanamide, 3-methoxy-N,N-dimethyl- and related structures makes them valuable for synthesizing other chemical compounds. A notable example is the use of β-methoxy amides in amination reactions to produce β-amino amides. Research has demonstrated an efficient and mild method for the amination of β-methoxy amides using lithium chloride (LiCl) as a promoter. nih.gov

The reaction proceeds with a broad range of substrates and maintains good functional group tolerance. scispace.com The mechanism involves two key steps: an initial elimination of the methoxy (B1213986) group (MeOH) promoted by the lithium salt to form an α,β-unsaturated amide intermediate, followed by a Michael addition of an amine to this intermediate. nih.govscispace.com This process highlights the utility of the methoxy amide structure in forming new carbon-nitrogen bonds. nih.gov Studies show that various 3-methoxy-N-arylpropanamides and a diversity of amines, including pyrrolidine, diethyl amine, and dimethyl amine, can be used to generate the corresponding amination products in moderate to good yields. nih.gov

Table 2: Selected Research Findings on LiCl-Promoted Amination of 3-methoxy-N-arylpropanamides

| N-Aryl Substituent | Amine | Product Yield | Reference |

| Phenyl | Piperidine | 70% | nih.gov |

| 4-Methoxyphenyl | Piperidine | 75% | nih.gov |

| 4-Chlorophenyl | Piperidine | 77% | nih.gov |

| Benzyl | Diethylamine | 83% | scispace.com |

This table presents a selection of yields reported in the study to illustrate the reaction's scope.

Building Block in Complex Molecule Development

Classified as a chemical building block, Propanamide, 3-methoxy-N,N-dimethyl- serves as a foundational unit in the development of more complex molecules. tcichemicals.com Its structure is analogous to N-methoxy-N-methylamides (Weinreb amides), which are renowned as versatile intermediates in organic synthesis. researchgate.net Weinreb amides are widely used because they can react with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol. researchgate.net This controlled reactivity is a hallmark of such building blocks.

The ability of the related β-methoxy amide structures to undergo elimination and subsequent addition reactions, as seen in the synthesis of β-amino amides, is a practical demonstration of its role as a building block. nih.gov It allows for the introduction of new functional groups at specific positions, which is a critical strategy in the multi-step synthesis of complex target molecules. scispace.com

Applications in Material Science

In material science, Propanamide, 3-methoxy-N,N-dimethyl- is primarily used as a high-performance, amphiphilic amide solvent. kjchemicals.co.jpspecialchem.com It possesses a high dissolving power, even for poorly-soluble polymers such as polyamide (PA), polyimide (PI), polyamide-imide (PAI), and polyurethane (PU). kjchemicals.co.jp Its properties, including a low contact angle and high wettability for base materials, make it highly effective in polymer processing and formulation. kjchemicals.co.jp A patent has detailed its use as a cosolvent with N-formylmorpholine (NFM) in the preparation of polyamide-imide resins. google.com

Coatings and Adhesives

The compound is explicitly listed as a component in coatings and adhesives. kjchemicals.co.jp Its function as a powerful solvent for high-performance polymers like polyamide-imide is directly relevant to this application, as these polymers are used to create durable coatings and strong adhesives. kjchemicals.co.jpgoogle.com In one patented method, a mixture of N-formylmorpholine and 3-methoxy-N,N-dimethylpropanamide is used as the solvent system to synthesize the polyamide-imide resin from methylene (B1212753) diphenyl diisocyanate (MDI) and trimellitic anhydride (B1165640) (TMA). google.com

Inks for Inkjet Printers

Propanamide, 3-methoxy-N,N-dimethyl- is utilized in the formulation of inks for inkjet printers. kjchemicals.co.jp Its characteristics as a solvent with high dissolving power and low toxicity are advantageous for this application, ensuring that pigments or dyes are fully dissolved and stable within the ink formulation. kjchemicals.co.jp

Cleaners

The compound also finds use in cleaners. kjchemicals.co.jp Its solvent properties enable it to dissolve a variety of substances, making it an effective component in cleaning formulations designed to remove specific types of residues or contaminants. kjchemicals.co.jp

Research Chemical Applications

Propanamide, 3-methoxy-N,N-dimethyl-, also known by acronyms such as KJCMPA-100 or MDP, serves as a significant compound in various research and industrial chemical applications. google.comrsc.org Its utility is primarily centered on its properties as a dipolar aprotic solvent, particularly as a more sustainable and safer alternative to conventional solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF). kjchemicals.co.jpspecialchem.com Research applications extend from polymer chemistry to energy storage, leveraging its unique solvency and physical characteristics.

Role as a Greener Solvent in Polymer Synthesis

A substantial area of research focuses on the application of Propanamide, 3-methoxy-N,N-dimethyl- as a green solvent in the synthesis of high-performance polymers. rsc.orgresearchgate.net Traditional dipolar aprotic solvents such as NMP, DMF, and N,N-dimethylacetamide (DMAC) are widely used in the polymer industry for synthesizing polyamides and polyimides due to their ability to facilitate nucleophilic substitution reactions (SN2 and SNAr). rsc.orgwikipedia.org However, growing environmental and health concerns have prompted researchers to seek less hazardous alternatives. rsc.org

Propanamide, 3-methoxy-N,N-dimethyl- has emerged as a promising substitute, possessing Hansen solubility parameters similar to NMP and DMF. specialchem.com It is recognized for its high dissolving power for polymers that are typically difficult to dissolve, such as polyamide (PA), polyimide (PI), polyamide-imide (PAI), and polyurethane (PU). kjchemicals.co.jp

A comprehensive study aimed at identifying green dipolar aprotic solvents for the synthesis of high-performance polyimides for membrane applications evaluated over 130 potential candidates. rsc.orgrsc.org The research identified Propanamide, 3-methoxy-N,N-dimethyl- (referred to as KJCMPA in the study) as one of only four solvents that could effectively replace NMP. rsc.org The study verified its suitability by synthesizing three different polyimides, demonstrating its potential for direct substitution in industrial processes. rsc.orgrsc.org

Table 1: Polyimides Synthesized in a Comparative Study of Greener Aprotic Solvents

| Polymer | Monomers | Reference Solvent | Tested Alternative Solvents |

|---|---|---|---|

| 6FDA-HAB | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride & 3,3'-Dihydroxy-4,4'-diaminobiphenyl | NMP | γ-valerolactone (GVL), Cyrene (Cy), Dimethyl carbonate (DMC), Dimethyl isosorbide (B1672297) (DMI), Dimethyl sulfoxide (B87167) (DMSO), Propanamide, 3-methoxy-N,N-dimethyl- |

| 6FDA-6FpDA | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride & 4,4'-(Hexafluoroisopropylidene)dianiline | NMP | γ-valerolactone (GVL), Cyrene (Cy), Dimethyl carbonate (DMC), Dimethyl isosorbide (DMI), Dimethyl sulfoxide (DMSO), Propanamide, 3-methoxy-N,N-dimethyl- |

| 6FDA-DAM | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride & 2,4-Diaminotoluene | NMP | γ-valerolactone (GVL), Cyrene (Cy), Dimethyl carbonate (DMC), Dimethyl isosorbide (DMI), Dimethyl sulfoxide (DMSO), Propanamide, 3-methoxy-N,N-dimethyl- |

Source: Adapted from research on green dipolar aprotic solvents for polyimide synthesis. rsc.orgrsc.org

Use in Polyamide-Imide (PAI) Resin Production

Further research has demonstrated the utility of Propanamide, 3-methoxy-N,N-dimethyl- in the production of polyamide-imide (PAI) resins. These thermally stable polymers are essential for high-performance coatings, such as magnet wire enamels, due to their temperature resistance and high strength. google.comwikipedia.org

A patented method details the generation of PAI materials in co-solvent systems free of carcinogenic, mutagenic, or reprotoxic (CMR) substances. google.com This process utilizes a combination of N-formylmorpholine (NFM) and Propanamide, 3-methoxy-N,N-dimethyl- (referred to as MDP in the patent). google.comgoogle.com In this application, MDP is used both as a co-solvent during the polymerization of methylene diphenyl diisocyanate (MDI) and trimellitic anhydride (TMA), and as a diluent after polymerization. google.comgoogle.com The resulting resins exhibit favorable properties, highlighting the compound's applicability in developing safer, CMR-free PAI materials. google.com

Application in Energy Storage Research

The compound is also being investigated as a non-toxic solvent in the fabrication of components for energy storage devices. Specifically, research has pointed to its use as an alternative to NMP in the process of creating cathode slurries for lithium-ion batteries. researchgate.net The surface tension of Propanamide, 3-methoxy-N,N-dimethyl- is comparable to that of NMP, making it a suitable candidate for this application while offering a more favorable environmental and health profile. researchgate.net

Table 2: Physicochemical Properties of Propanamide, 3-methoxy-N,N-dimethyl-

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | 215°C (at 98.3 kPa) |

| Freezing Point | < -80°C |

| Flash Point | 99°C (Closed-cup) |

| Specific Gravity | 0.994 |

Source: Data compiled from chemical supplier technical sheets. kjchemicals.co.jpspecialchem.com

Computational and Theoretical Chemistry Studies of Propanamide, 3 Methoxy N,n Dimethyl

Molecular Modeling Approaches

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. These methods are instrumental in studying the three-dimensional structures of compounds like Propanamide, 3-methoxy-N,N-dimethyl-. The goal of molecular modeling is to predict and analyze the conformation, stability, and interactions of a molecule.

For a molecule such as Propanamide, 3-methoxy-N,N-dimethyl-, molecular modeling would typically begin with the generation of a 3D structure. This can be achieved using its known connectivity, as defined by its IUPAC name: 3-Methoxy-N,N-dimethylpropanamide. Software packages then employ force fields—sets of parameters that describe the potential energy of a system of atoms—to optimize the geometry of the molecule to its lowest energy state. These force fields account for various interactions, including bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions.

While specific molecular modeling studies on Propanamide, 3-methoxy-N,N-dimethyl- are not extensively documented in publicly available literature, the methodologies are well-established. For instance, similar approaches have been applied to other complex amide derivatives to understand their biological activity and interaction mechanisms. researchgate.net Such studies often involve docking the molecule into the active site of a protein to predict its binding affinity and mode of interaction, providing a rational basis for its observed biochemical effects. researchgate.net

Quantum Chemical Techniques

Quantum chemical techniques, based on the principles of quantum mechanics, offer a more detailed and accurate description of molecular properties compared to classical molecular mechanics. These methods calculate the electronic structure of a molecule, providing insights into its reactivity, spectroscopic properties, and electrostatic potential.

Common quantum chemical methods include Density Functional Theory (DFT) and ab initio methods like Hartree-Fock. For Propanamide, 3-methoxy-N,N-dimethyl-, these calculations could be used to determine a wide range of properties. For example, DFT calculations could predict its infrared spectrum, which could then be compared with experimental data to validate the computed structure. Furthermore, these methods can calculate the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its chemical reactivity.

In studies of related compounds, such as other substituted propanamides, quantum chemical techniques have been pivotal. researchgate.netresearchgate.net They have been used to elucidate reaction mechanisms, calculate activation energies, and understand the nature of intermolecular interactions. researchgate.net Although specific quantum chemical data for Propanamide, 3-methoxy-N,N-dimethyl- is sparse in the literature, the application of these techniques would provide a fundamental understanding of its electronic properties.

Analysis of Molecular Structure and Conformation

The analysis of the molecular structure and conformation of Propanamide, 3-methoxy-N,N-dimethyl- is fundamental to understanding its function. The molecule possesses several key structural features: a flexible propanamide backbone, a methoxy (B1213986) group at the third carbon, and two methyl groups on the nitrogen atom of the amide. These features allow for a significant degree of conformational flexibility.

Understanding the conformational landscape is critical, as different conformers can exhibit different biological activities and physical properties. For example, the ability of the molecule to adopt a specific conformation might be essential for it to bind to a biological target.

Table 1: Physicochemical Properties of Propanamide, 3-methoxy-N,N-dimethyl-

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | 3-methoxy-N,N-dimethylpropanamide |

| CAS Number | 53185-52-7 |

| Physical State | Liquid |

| Boiling Point | 215°C (at 98.3kPa) |

| Flash Point | 99°C (Closed-cup) |

| Density | 0.994 g/cm³ |

This data is compiled from multiple sources. tcichemicals.comchemicalbook.comkjchemicals.co.jp

Prediction of Reactivity and Interactions

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and its potential interactions with other chemical species. For Propanamide, 3-methoxy-N,N-dimethyl-, these predictions are based on its electronic structure and molecular properties.

One key aspect of reactivity prediction is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. The regions of the molecule where the HOMO and LUMO are localized are likely sites for nucleophilic and electrophilic attack, respectively.

Furthermore, the calculation of the electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. For Propanamide, 3-methoxy-N,N-dimethyl-, the oxygen atom of the carbonyl group and the oxygen of the methoxy group are expected to be regions of negative electrostatic potential, making them likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms on the methyl groups will be regions of positive potential.

These computational predictions of reactivity are invaluable for understanding the compound's behavior in various chemical environments and for designing new molecules with desired properties. They can also offer insights into its metabolic pathways by identifying sites susceptible to enzymatic transformation.

Biochemical and Biological Interactions of Propanamide, 3 Methoxy N,n Dimethyl

Interactions with Enzymes and Proteins

The interaction of Propanamide, 3-methoxy-N,N-dimethyl- with enzymes and other proteins is an area where specific research is not widely published. General principles of chemical biology suggest that as a small, polar, and aprotic solvent, it would likely have a low affinity for specific protein binding sites. However, at higher concentrations, non-specific interactions could occur.

Binding to Active and Allosteric Sites

There is currently no specific evidence from peer-reviewed studies identifying direct binding of Propanamide, 3-methoxy-N,N-dimethyl- to the active or allosteric sites of specific enzymes. In theory, any such interaction would be dependent on the unique topology and chemical environment of a given protein's binding pocket.

Modulation of Enzyme Activity

Without evidence of specific binding, there is no data to suggest that Propanamide, 3-methoxy-N,N-dimethyl- is a direct modulator of the activity of any particular enzyme. It is plausible that at high concentrations, it could indirectly affect enzyme kinetics by altering the bulk solvent properties, which in turn could influence protein conformation and stability. However, specific examples and quantitative data are not available.

Influence on Metabolic Pathways and Cellular Processes

Given the lack of information on specific enzyme interactions, the influence of Propanamide, 3-methoxy-N,N-dimethyl- on metabolic pathways and broader cellular processes remains uncharacterized. It is mentioned in some contexts as a less toxic alternative solvent, suggesting it may have fewer disruptive effects on cellular metabolism compared to more traditional solvents.

Cellular Effects and Mechanisms

The effects of Propanamide, 3-methoxy-N,N-dimethyl- at the cellular level are not well-defined in the scientific literature.

Influence on Cell Signaling Pathways

There is no available research that details the influence of Propanamide, 3-methoxy-N,N-dimethyl- on specific cell signaling pathways. Such studies would be necessary to understand any potential downstream effects on cellular function.

Modulation of Gene Expression

Specific data on how Propanamide, 3-methoxy-N,N-dimethyl- may modulate gene expression is not available. Research into the transcriptomic effects of exposure to this compound would be required to identify any changes in gene activity. A study on related propanamide derivatives has indicated potential cytotoxic effects on liver cells at high concentrations (above 100 µM), which could be associated with widespread changes in gene expression related to stress and cell death pathways, but this has not been directly demonstrated for Propanamide, 3-methoxy-N,N-dimethyl-.

Alteration of Cellular Metabolism

The interaction of Propanamide, 3-methoxy-N,N-dimethyl- with cellular metabolic pathways is an area of scientific interest, though specific studies on this compound are not extensively documented in publicly available research. However, based on its chemical structure as an N,N-dimethyl amide, its metabolic fate within biological systems can be inferred through known metabolic pathways for similar compounds.

The primary route of metabolism for many N,N-dimethylated compounds is N-demethylation, a reaction often catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. Specifically, isoforms such as CYP3A4 and CYP2B6 are known to be involved in the metabolism of various xenobiotics containing N,N-dimethyl moieties. nih.govresearchgate.net This process would convert Propanamide, 3-methoxy-N,N-dimethyl- into N-methyl-3-methoxypropanamide and formaldehyde. Further metabolism could lead to the formation of 3-methoxypropanamide.

The potential for Propanamide, 3-methoxy-N,N-dimethyl- to alter cellular metabolism extends to its possible influence on key metabolic enzymes. While direct inhibitory or inductive effects on specific enzymes have not been detailed for this compound, structurally related amides have been shown to interact with various enzymes, potentially altering their activity. For instance, some propanamide derivatives have been investigated as inhibitors of enzymes like urease and cyclooxygenase-2. researchgate.net

It is also plausible that the accumulation of this compound or its metabolites could lead to cellular stress, affecting metabolic homeostasis. For example, high concentrations of xenobiotics can lead to cytotoxicity, which is often a consequence of disrupted metabolic functions, such as mitochondrial respiration or ATP production.

Illustrative Metabolic Pathway of N,N-Dimethylated Amides

| Metabolic Step | Enzyme Family | Potential Metabolite of Propanamide, 3-methoxy-N,N-dimethyl- |

| N-demethylation (primary) | Cytochrome P450 (e.g., CYP3A4, CYP2B6) | N-methyl-3-methoxypropanamide |

| N-demethylation (secondary) | Cytochrome P450 | 3-methoxypropanamide |

This table is illustrative and based on known metabolic pathways for structurally similar compounds. Specific metabolic studies on Propanamide, 3-methoxy-N,N-dimethyl- are required for confirmation.

Transport and Distribution within Biological Systems

The movement and distribution of Propanamide, 3-methoxy-N,N-dimethyl- within a biological system are governed by its ability to cross cell membranes and interact with transport proteins.

Mediated Transport by Specific Transporters and Binding Proteins

The transport of small molecules across biological membranes is often facilitated by specific transporter proteins. Given the structure of Propanamide, 3-methoxy-N,N-dimethyl-, it is possible that it could be a substrate for various solute carrier (SLC) or ATP-binding cassette (ABC) transporters. However, no specific transporters have been identified for this compound in the available literature.

Once in the bloodstream, the distribution of a compound can be significantly influenced by its binding to plasma proteins, such as albumin. The extent of plasma protein binding affects the concentration of the free (unbound) compound that is available to cross membranes and interact with its targets. While specific plasma protein binding data for Propanamide, 3-methoxy-N,N-dimethyl- is not available, this is a critical parameter in determining its pharmacokinetic profile.

Movement Across Cell Membranes

The ability of a compound to move across cell membranes via passive diffusion is largely dependent on its physicochemical properties, such as its lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. The Caco-2 cell permeability assay is a widely accepted in vitro model used to predict the intestinal absorption of compounds. nih.govacs.orgresearchgate.net This assay measures the apparent permeability coefficient (Papp) of a compound across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized epithelial cell layer with tight junctions.

While a specific Papp value for Propanamide, 3-methoxy-N,N-dimethyl- is not documented, the general principles of the Caco-2 assay can be described. A high Papp value suggests good passive diffusion across the intestinal epithelium and potentially high oral absorption. Conversely, a low Papp value may indicate poor absorption. The permeability of many N,N-dimethyl amides is often moderate, allowing them to cross cell membranes.

Illustrative Caco-2 Permeability Classification

| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Predicted Oral Absorption |

| > 10 | High | High |

| 1 - 10 | Moderate | Moderate |

| < 1 | Low | Low |

This table provides a general classification for Caco-2 permeability data. The specific Papp value for Propanamide, 3-methoxy-N,N-dimethyl- has not been reported.

Role in Biochemical Reactions (General)

The chemical structure of Propanamide, 3-methoxy-N,N-dimethyl- allows it to participate in various non-covalent interactions within a biological milieu, which are fundamental to its biochemical effects.

Interactions with Neutral Organics

As a neutral organic molecule, Propanamide, 3-methoxy-N,N-dimethyl- can interact with other non-polar molecules and the hydrophobic regions of biomolecules, such as proteins and lipids. These interactions are primarily driven by van der Waals forces and can influence the compound's solubility, distribution, and binding to biological targets. The methoxy (B1213986) group and the hydrocarbon backbone contribute to its lipophilic character.

Hydrogen Bonding and Van der Waals Forces in Biological Systems

Propanamide, 3-methoxy-N,N-dimethyl- possesses functional groups capable of engaging in hydrogen bonding. The carbonyl oxygen of the amide group is a hydrogen bond acceptor, meaning it can interact with hydrogen bond donors such as the N-H groups of amino acid residues in proteins or with water molecules. psu.edu However, as a tertiary amide, it lacks a hydrogen bond donor (an N-H bond). This asymmetry in hydrogen bonding capability can influence its interaction with biological macromolecules.

Potential Biological Activities

Exploration of Therapeutic Potential (e.g., related derivatives like Lacosamide)

The most significant context for the therapeutic potential related to Propanamide, 3-methoxy-N,N-dimethyl- is its role as a precursor in the synthesis of the anticonvulsant drug Lacosamide acs.orgjocpr.comresearchgate.net. Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is a functionalized amino acid used in the treatment of partial-onset seizures and primary generalized tonic-clonic seizures wikipedia.orgdrugbank.com.

Lacosamide's mechanism of action involves the selective enhancement of the slow inactivation of voltage-gated sodium channels in neurons. This action stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing, which are key factors in seizure activity wikipedia.orgdrugbank.com. It is important to note that the therapeutic effects are attributed to Lacosamide and not its synthetic intermediates like Propanamide, 3-methoxy-N,N-dimethyl-.

The synthesis of Lacosamide often involves intermediates that are structurally related to Propanamide, 3-methoxy-N,N-dimethyl-. For instance, (R)-2-amino-N-benzyl-3-methoxypropanamide is a known impurity and intermediate in Lacosamide synthesis chemicalbook.comchemicalbook.com. While these precursors are crucial for the production of the final active pharmaceutical ingredient, their own pharmacological activities are generally not the focus of therapeutic application. The biological activity of Lacosamide is highly specific to its final chemical structure wikipedia.org.

Table 1: Key Data on Lacosamide and a Related Intermediate

| Compound Name | CAS Number | Molecular Formula | Primary Role/Activity |

|---|---|---|---|

| Lacosamide | 175481-36-4 | C13H18N2O3 | Anticonvulsant |

Use as a Biochemical Probe

There is currently no substantial evidence in the reviewed scientific literature to suggest that Propanamide, 3-methoxy-N,N-dimethyl- is utilized as a biochemical probe. A biochemical probe is a molecule used to study and visualize biological structures and processes. While some N,N-dimethylated proteins have been used in assays for proteolytic enzymes, this is a general application of a class of molecules and not specific to Propanamide, 3-methoxy-N,N-dimethyl- researchgate.net. The primary documented application of this compound remains in chemical synthesis chemicalbook.comtcichemicals.comsigmaaldrich.com.

Environmental Considerations and Degradation Research

Environmental Release and Exposure Pathways

There is currently no specific information available in peer-reviewed literature detailing the primary pathways for the release of Propanamide, 3-methoxy-N,N-dimethyl- into the environment. While industrial manufacturing and use are presumed sources, the extent of fugitive emissions, wastewater discharge, or disposal-related releases has not been quantified.

Similarly, research on the potential exposure pathways for ecosystems and humans is wanting. Understanding how this compound might move through the environment is crucial for a complete risk assessment.

| Potential Release & Exposure Data |

| Data not available in current scientific literature. |

Degradation in Environmental Media

Detailed research findings on the degradation of Propanamide, 3-methoxy-N,N-dimethyl- in environmental media such as soil, water, or air are not currently available. The persistence of the compound, its potential for bioaccumulation, and its transformation products remain uncharacterized.

Biodegradation: No studies were identified that investigated the microbial degradation of Propanamide, 3-methoxy-N,N-dimethyl- in soil or water systems. Therefore, its biodegradability under aerobic or anaerobic conditions is unknown.

Hydrolysis: The rate and products of hydrolysis for Propanamide, 3-methoxy-N,N-dimethyl- under various pH conditions have not been reported in the scientific literature.

Photodegradation: There is no available data on the photodegradation of this compound in the atmosphere or in aquatic environments. The potential for direct or indirect photolysis has not been assessed.

| Environmental Degradation Research Findings |

| No specific research findings on the degradation of Propanamide, 3-methoxy-N,N-dimethyl- are available in the public domain. |

Future Research Directions

Development of Novel Synthetic Pathways

Current synthesis of 3-methoxy-N,N-dimethylpropanamide has been described through at least two main routes. One method involves the aminolysis of methyl 3-methoxypropionate with dimethylamine (B145610) at elevated temperature and pressure. Another patented, multi-step approach begins with the reaction of acrylonitrile (B1666552) and methanol (B129727) to form 3-methoxypropionitrile (B90507), which is subsequently hydrolyzed to 3-methoxypropionic acid, and finally amidated with dimethylamine. google.com

While these methods are established, future research should focus on developing more efficient, sustainable, and economically viable synthetic pathways. Key areas for exploration include:

Catalyst Optimization: The direct aminolysis of methyl 3-methoxypropionate presents an atom-economical route. Future work could focus on developing novel heterogeneous or homogeneous catalysts that allow the reaction to proceed under milder conditions (lower temperature and pressure), reducing energy consumption and improving safety. Investigating enzymatic or chemo-enzymatic approaches could also yield highly selective and greener processes.

One-Pot Syntheses: Research into a one-pot synthesis from readily available precursors, bypassing the isolation of intermediates like 3-methoxypropionic acid, could significantly improve process efficiency and reduce waste.

Alternative Feedstocks: Exploring pathways that utilize bio-based feedstocks instead of petroleum-derived precursors like acrylonitrile would align with the principles of green chemistry and enhance the compound's sustainability profile.

A comparative table of known synthetic precursors is provided below.

| Precursor 1 | Precursor 2 | Intermediate(s) | Product |

| Acrylonitrile | Methanol | 3-Methoxypropionitrile, 3-Methoxypropionic acid | Propanamide, 3-methoxy-N,N-dimethyl- |

| Methyl 3-methoxypropionate | Dimethylamine | None (Direct Aminolysis) | Propanamide, 3-methoxy-N,N-dimethyl- |

Advanced Spectroscopic Characterization

Multinuclear NMR Spectroscopy: Detailed 1H, 13C, 15N, and 17O NMR studies, including 2D correlation spectroscopy (COSY, HSQC, HMBC), would provide unambiguous assignment of all atoms and offer insights into the electronic environment and rotational dynamics around the amide bond.

Vibrational Spectroscopy: In-depth analysis using Fourier-Transform Infrared (FTIR) and Raman spectroscopy can precisely characterize the vibrational modes of the molecule. Comparing these experimental spectra with theoretical calculations from Density Functional Theory (DFT) would provide a deeper understanding of its molecular structure and bonding. The IR spectrum of its precursor, 3-methoxypropionitrile, is known and could serve as a useful reference point. nist.gov

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Furthermore, techniques like ion mobility-mass spectrometry (IM-MS) could provide information on the compound's gas-phase conformation and collision cross-section (CCS), data which has been predicted for similar molecules. uni.lu